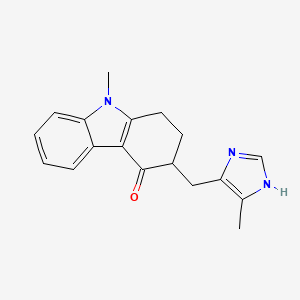

GR 67330

説明

GR 67330 is a high-affinity ligand for the 5-hydroxytryptamine-3 (5-HT₃) receptor, a ligand-gated ion channel implicated in neurotransmission, emesis, and anxiety modulation. It was first characterized by Kilpatrick et al. (1990) as a radiolabeled compound ([³H]GR 67330) with exceptional binding affinity, enabling precise mapping of 5-HT₃ receptor distribution and function in neuronal tissues . Its pharmacological profile distinguishes it as a critical tool for studying receptor dynamics, particularly in competitive binding assays and structure-activity relationship (SAR) analyses. While its exact chemical structure remains unspecified in the provided evidence, its classification as a benzamide or related derivative is inferred from its functional role and historical context of 5-HT₃ ligands .

特性

CAS番号 |

116684-93-6 |

|---|---|

分子式 |

C18H19N3O |

分子量 |

293.4 g/mol |

IUPAC名 |

9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |

InChI |

InChI=1S/C18H19N3O/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2/h3-6,10,12H,7-9H2,1-2H3,(H,19,20) |

InChIキー |

ZRIRTEMBXFFOGF-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |

正規SMILES |

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |

同義語 |

1,2,3,9-tetrahydro-9-methyll-3-((5-methyl-1H-imidazol-4-yl)methyl)-4H-carbazol-4-one GR 67330 GR-67330 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GR 67330 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the formation of the imidazole ring and subsequent functional group modifications to achieve the desired high-affinity ligand . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of GR 67330 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity. The production process is designed to be cost-effective while maintaining high standards of safety and environmental compliance .

化学反応の分析

Types of Reactions

GR 67330 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, enhancing its binding affinity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of GR 67330, each with slightly different pharmacological properties. These derivatives are often used to study the structure-activity relationship of the compound.

科学的研究の応用

GR 67330 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in radioligand binding assays to study the serotonin receptor system.

Biology: Helps in understanding the role of serotonin receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin imbalance, such as anxiety and depression.

Industry: Utilized in the development of new drugs targeting the serotonin receptor system

作用機序

GR 67330 exerts its effects by binding to the ionotropic serotonin type-3 receptor, acting as an antagonist. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that are typically activated by serotonin. The molecular targets include the receptor’s ligand-binding domain, and the pathways involved are primarily related to neurotransmission and signal transduction .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

GR 67330 belongs to a class of compounds targeting 5-HT₃ receptors. Below, it is compared with Zacopride (a selective 5-HT₃ antagonist) and Ondansetron (a clinically used 5-HT₃ antagonist) based on structural motifs, receptor affinity, and applications.

Table 1: Comparative Analysis of GR 67330 and Analogous Compounds

Comparative Pharmacological Profiles

Receptor Binding and Selectivity

GR 67330 exhibits sub-nanomolar affinity (Ki ≈ 0.1 nM) for 5-HT₃ receptors, surpassing Zacopride (Ki ≈ 0.3 nM) and Ondansetron (Ki ≈ 8 nM) in binding potency . This superior affinity makes GR 67330 invaluable for in vitro receptor saturation studies.

Discussion of Research Findings

Key Advantages of GR 67330

- High Specificity : Minimal cross-reactivity with other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A) ensures precise receptor localization .

- Radiolabeling Utility : The tritiated form ([³H]GR 67330) facilitates autoradiography and competitive binding assays, outperforming older ligands like [³H]quipazine .

Limitations and Challenges

- Structural Opacity : The absence of published synthetic routes or spectral data (e.g., NMR, MS) for GR 67330 complicates SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。